

Physical and chemical properties of 4-Benzylideneaminophenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Benzylideneaminophenol**

Cat. No.: **B1265592**

[Get Quote](#)

4-Benzylideneaminophenol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **4-Benzylideneaminophenol**, a Schiff base with significant potential in medicinal chemistry and materials science. This document outlines its synthesis, characterization, and known biological activities, presenting data in a clear and accessible format for scientific professionals.

Core Physical and Chemical Properties

4-Benzylideneaminophenol, also known as p-(benzylideneamino)phenol, is a solid crystalline powder, with a color ranging from white to pale yellow, contingent on its purity.^[1] It is a derivative of phenolic compounds and possesses a unique chemical structure featuring an imine or azomethine group (–CH=N–).^[1] This structure imparts a range of interesting chemical and biological properties.

Tabulated Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₁₁ NO	[2]
Molecular Weight	197.23 g/mol	[1]
Appearance	White to pale yellow crystalline powder	[1]
Melting Point	185 °C	[3]
Boiling Point	376.8 ± 25.0 °C (Predicted)	[3]
Density	1.1630 g/cm ³	[1]

Solubility Profile

Due to the presence of both a hydrophobic benzyl group and hydrophilic amino and phenolic groups, **4-Benzylideneaminophenol** exhibits varied solubility.[1] It is generally soluble in polar organic solvents like ethanol and methanol.[1][4] Its solubility in water is limited.[4]

Synthesis and Characterization

The primary method for synthesizing **4-Benzylideneaminophenol** is through the condensation reaction of 4-aminophenol with benzaldehyde. This reaction can be catalyzed by a few drops of glacial acetic acid and is often carried out in an alcohol-based solvent like ethanol or methanol. [5]

Experimental Protocol: Conventional Synthesis

A detailed experimental protocol for a conventional reflux synthesis is provided below.

Materials:

- 4-Aminophenol
- Benzaldehyde
- Ethanol (or Methanol)

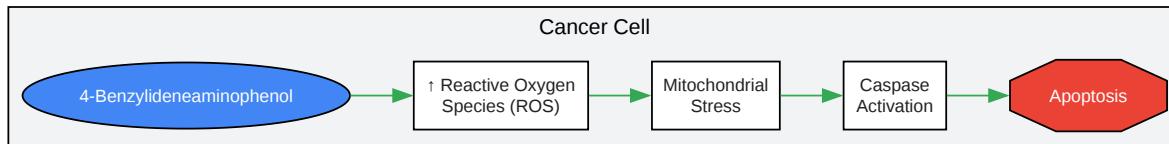
- Glacial Acetic Acid (catalyst)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Magnetic stirrer and stir bar
- Filtration apparatus (e.g., Büchner funnel)
- Thin Layer Chromatography (TLC) apparatus

Procedure:

- In a round-bottom flask, dissolve equimolar amounts of 4-aminophenol and benzaldehyde in ethanol.
- Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
- Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle, with continuous stirring.
- Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC).
- Once the reaction is complete (as indicated by the consumption of starting materials on TLC), turn off the heat and allow the reaction mixture to cool to room temperature.
- The product may precipitate out of the solution upon cooling. If so, collect the solid product by filtration.
- Wash the collected solid with cold ethanol to remove any unreacted starting materials or impurities.
- The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Spectroscopic Characterization

The structure of **4-Benzylideneaminophenol** is confirmed through various spectroscopic techniques.

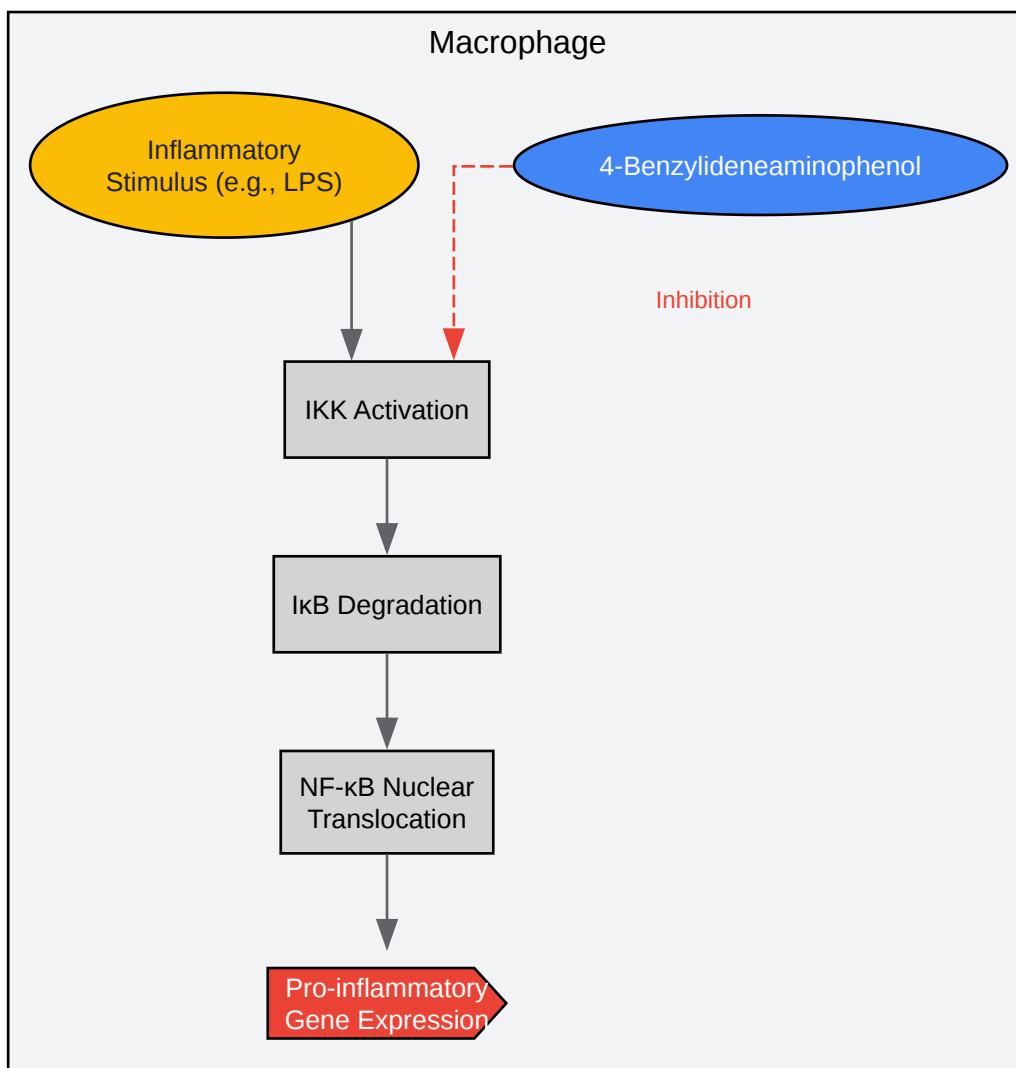

Technique	Key Features and Assignments	Source(s)
FT-IR (cm ⁻¹)	~3300 (O-H stretch, broad), ~3050 (aromatic C-H stretch), ~1620 (C=N imine stretch), ~1600, 1500 (aromatic C=C stretch)	[6][7][8]
¹ H NMR (DMSO-d ₆ , δ ppm)	9.80 (s, 1H, -OH), 8.52 (s, 1H, -CH=N-), 7.92 (d, J=7.6 Hz, 2H, Ar-H), 7.43 (m, 3H, Ar-H), 7.21 (d, J=8.7 Hz, 2H, Ar-H), 6.81 (d, J=8.7 Hz, 2H, Ar-H)	[4]
¹³ C NMR (DMSO-d ₆ , δ ppm)	157.2, 156.3, 142.6, 136.5, 130.8, 128.7, 128.2, 122.5, 115.7	[4]
UV-Vis (λ _{max})	Expected absorptions due to π → π* and n → π* transitions of the aromatic rings and the imine group. The exact λ _{max} can be solvent-dependent.	[9][10]

Biological Activity and Potential Signaling Pathways

4-Benzylideneaminophenol and related Schiff bases have garnered significant interest for their diverse biological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties.[1][11][12]

Anticancer Activity

Phenolic Schiff bases have demonstrated potential as anticancer agents.[1][12] One of the proposed mechanisms for their antitumor activity is the induction of apoptosis (programmed cell death) in cancer cells.[1][13] This can occur through various signaling pathways.


[Click to download full resolution via product page](#)

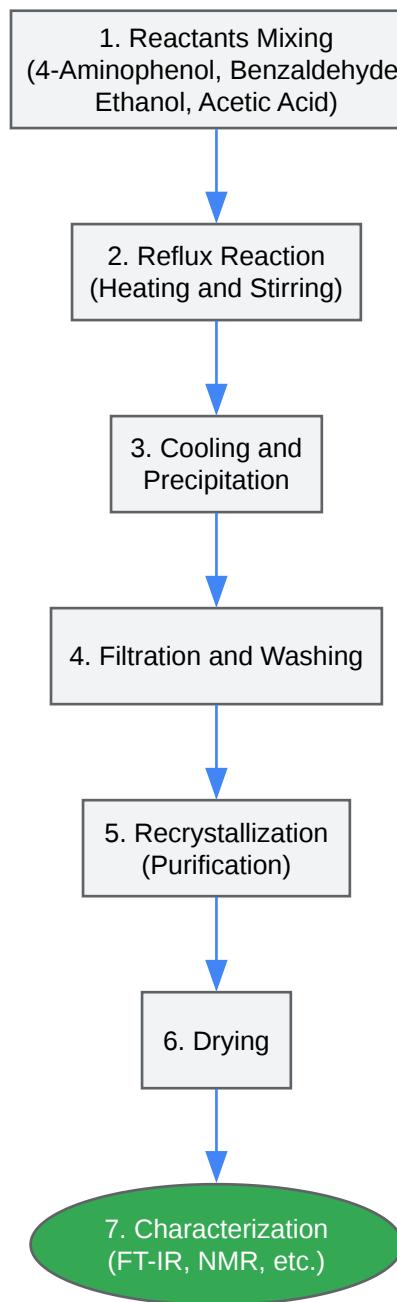
Potential Apoptosis Induction Pathway.

This diagram illustrates a potential mechanism where **4-Benzylideneaminophenol** induces oxidative stress, leading to mitochondrial dysfunction and the activation of caspases, ultimately resulting in apoptotic cell death.

Anti-inflammatory Activity

The anti-inflammatory effects of phenolic compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) pathway.[14][15][16]

[Click to download full resolution via product page](#)


Inhibition of the NF-κB Signaling Pathway.

This diagram depicts how **4-Benzylideneaminophenol** may exert its anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the degradation of IκB α and the subsequent nuclear translocation of NF-κB. This leads to a downregulation of pro-inflammatory gene expression.

Experimental Workflows

Synthesis and Purification Workflow

The general workflow for the synthesis and purification of **4-Benzylideneaminophenol** is a straightforward multi-step process.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. FT-IR characteristics, phenolic profiles and inhibitory potential against digestive enzymes of 25 herbal infusions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. mdpi.com [mdpi.com]
- 11. minio.scielo.br [minio.scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Inhibition of nuclear factor kappaB by phenolic antioxidants: interplay between antioxidant signaling and inflammatory cytokine expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 4-Benzylideneaminophenol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1265592#physical-and-chemical-properties-of-4-benzylideneaminophenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com